![molecular formula C9H11BrO3 B1338902 2-Bromo-4-(2-methoxyethoxy)phenol CAS No. 52076-14-9](/img/structure/B1338902.png)
2-Bromo-4-(2-methoxyethoxy)phenol
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Overview
Description
2-Bromo-4-(2-methoxyethoxy)phenol is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 and is a brown liquid .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-4-methylphenol, has been achieved through oxidative bromination at low temperatures . The reaction conditions were a temperature of -5 to -10℃, a molar ratio of C7H8O:H2O2 of 1:0.85, a reaction time of 4 hours, and an agitation rate of 1000 r/min . Another method involved esterification, bromination, and hydrolysis, with a yield of 85.6% .Molecular Structure Analysis
The InChI code for 2-Bromo-4-(2-methoxyethoxy)phenol is 1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-Bromo-4-(2-methoxyethoxy)phenol has a molecular weight of 247.09 . It is a brown liquid . The compound has a topological polar surface area of 29.5 Ų .Scientific Research Applications
Electrophoresis Marker
Bromophenols can be used as size markers in agarose gel and polyacrylamide gel electrophoresis .
pH Indicator
In laboratory settings, bromophenols may serve as pH indicators, changing color based on the pH level .
Industrial Dye
Some bromophenols have been utilized as dyes in various industrial applications .
Antiviral Agents
Certain bromophenols have shown potential as agents against fish pathogenic viruses .
Biological Activities
Marine algae-derived bromophenols possess biological activities such as antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects .
Antioxidant Properties
Bromophenols have been studied for their antioxidant properties in scientific research .
Mechanism of Action
Mode of Action
It is known that brominated phenols can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of the bromine atom and the methoxyethoxy group may influence the compound’s interaction with its targets, potentially altering their function or activity .
Biochemical Pathways
Brominated phenols can potentially disrupt various cellular processes, including signal transduction, enzyme activity, and membrane integrity . The compound’s impact on these pathways and their downstream effects would depend on its specific targets and mode of action.
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its targets. Factors such as the compound’s chemical structure, solubility, stability, and the presence of transport proteins can affect its ADME properties .
Result of Action
Depending on its targets and mode of action, the compound could potentially alter cellular functions, induce or inhibit specific responses, or disrupt normal biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(2-methoxyethoxy)phenol . Factors such as temperature, pH, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with targets, and its overall effect .
properties
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDBWKQGYANFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536436 |
Source
|
Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52076-14-9 |
Source
|
Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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